![molecular formula C10H14O4 B2824620 2,2-Diethoxy-1-(furan-2-yl)ethan-1-one CAS No. 1402458-55-2](/img/structure/B2824620.png)
2,2-Diethoxy-1-(furan-2-yl)ethan-1-one
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Description
Scientific Research Applications
Biodiesel Component Synthesis
2,2-Diethoxy-1-(furan-2-yl)ethan-1-one, related to furanic compounds, has potential applications in biodiesel synthesis. A study by Lanzafame et al. (2011) explored the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol, leading to the production of biodiesel components like 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), 1,1-dietoxy ethane (DE), and ethyl 4-oxopentanoate (EOP) (Lanzafame et al., 2011).
Synthetic Method for Phosphorylalkylfurans
Tsuge et al. (1988) developed a synthetic method for 2-(1-phosphorylalkyl)furans, indicating the relevance of furan derivatives in complex organic synthesis. The method involved cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to O-protected allyl alcohols (Tsuge et al., 1988).
Furfural Conversion Studies
Vorotnikov et al. (2012) conducted a study on furfural conversion to various compounds, including furan and furfuryl alcohol, on Pd(111) using dispersion-corrected density functional theory calculations. This research underscores the importance of furan derivatives in chemical transformations (Vorotnikov et al., 2012).
Applications in Green Solvents and Biofuels
A study by Fang et al. (2018) on the improvement of furanic diether selectivity highlights the potential of this compound in the synthesis of biofuels or green solvents. The research suggests the role of Bronsted and Lewis acidity in the catalytic performance (Fang et al., 2018).
Potential in Anticancer Agent Synthesis
Suzuki et al. (2020) discovered a potent anticancer agent, PVHD303, which involves the use of a furan derivative. This suggests that compounds like this compound could be relevant in medicinal chemistry (Suzuki et al., 2020).
Biobased Polyester Synthesis
Jiang et al. (2014) discussed the enzymatic synthesis of biobased polyesters using a furan compound, indicating the applicability of furan derivatives in the production of novel polymeric materials (Jiang et al., 2014).
properties
IUPAC Name |
2,2-diethoxy-1-(furan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-12-10(13-4-2)9(11)8-6-5-7-14-8/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLPRWDUNXRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=CO1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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